6,7-dimethyl-3H-imidazo[4,5-c]pyridine
Description
6,7-Dimethyl-3H-imidazo[4,5-c]pyridine (CID 60109438) is a bicyclic heterocyclic compound with the molecular formula C₈H₉N₃. Its structure features an imidazole ring fused to a pyridine ring, with methyl groups at positions 6 and 7 (Figure 1). Key structural identifiers include:
- SMILES: CC1=C2C(=CN=C1C)NC=N2
- InChI: InChI=1S/C8H9N3/c1-5-6(2)9-3-7-8(5)11-4-10-7/h3-4H,1-2H3,(H,10,11)
- InChIKey: NSXDEPGNEWTCRU-UHFFFAOYSA-N .
This compound is a precursor to derivatives like 2-amino-6,7-dimethyl-3H-imidazo[4,5-c]pyridine (Alchem Pharmtech, 95% purity), which is used in medicinal chemistry research .
Properties
IUPAC Name |
6,7-dimethyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)9-3-7-8(5)11-4-10-7/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDEPGNEWTCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1C)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-3,4-diamine with appropriate aldehydes or ketones under oxidative conditions. One common method involves the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents . The reaction is carried out under transition-metal-free conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of human colon carcinoma cells with low IC50 values, indicating high potency against cancer cell lines such as SW620 and HCT116 . The mechanism involves inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Properties
6,7-Dimethyl-3H-imidazo[4,5-c]pyridine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies revealed moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin . This suggests potential for development as new antimicrobial agents.
Antiviral and Antifungal Activity
The compound has been evaluated for antiviral and antifungal activities as well. Certain derivatives have shown effectiveness against viral replication processes and fungal strains like Candida albicans. These findings underscore the versatility of this compound in treating infectious diseases .
Multidrug Resistance Reversal
Notably, some derivatives have been identified to reverse multidrug resistance in cancer cells by modulating P-glycoprotein activity. This characteristic is particularly important in enhancing the efficacy of existing chemotherapeutic agents against resistant cancer types .
Case Study: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives which exhibited potent antitubercular activity against Mycobacterium tuberculosis with MIC values as low as 0.5 μmol/L . This emphasizes the compound's potential not only in cancer treatment but also in addressing infectious diseases.
Case Study: Antimicrobial Evaluation
In another investigation focused on antimicrobial evaluation, various synthesized derivatives were tested against common bacterial strains using agar diffusion methods. Results indicated promising antibacterial activity with several compounds showing MIC values significantly lower than those of standard treatments .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6,7-dimethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity.
Comparison with Similar Compounds
Key Research Findings
BRD4-Binding Optimization: Scaffold-hopping from I-BET151’s quinoline core to γ-carboline (compound 81) enhanced BRD4(2) affinity, demonstrating the impact of core flexibility on target engagement .
Stability Studies : Hydroxy-substituted analogs (e.g., 4,6-dihydroxyimidazo[4,5-c]pyridine) decompose faster under acidic/basic conditions than methylated derivatives, highlighting the stabilizing role of alkyl groups .
Nucleoside Derivatives : Glycosylation at N-3 of triazolo[4,5-c]pyridine (e.g., compound 14) resulted in β-configuration, critical for antiviral activity .
Biological Activity
6,7-Dimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its unique substitution pattern, with methyl groups at the 6 and 7 positions, enhances its biological activity and pharmacological potential. This article reviews the biological activities of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈N₄. The arrangement of the methyl groups and the nitrogen atoms in the rings contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 0.18 |
| HCT116 (colon carcinoma) | 0.15 |
| SW620 (colon carcinoma) | 0.34 |
| LN-229 (glioblastoma) | Not reported |
| NCI-H460 (lung carcinoma) | Not reported |
Studies indicate that the compound inhibits cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been shown to inhibit Aurora kinases, which are crucial for mitosis, with IC50 values of approximately 0.212 µM for Aurora-A and 0.461 µM for Aurora-B in biochemical assays .
Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated moderate antibacterial activity against certain strains of bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | Not reported |
The compound's antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in cell proliferation and survival pathways.
- Influence on Cellular Pathways : It modulates several biochemical pathways essential for cellular function, potentially leading to therapeutic effects in cancer treatment.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study assessed the antiproliferative effects on multiple cancer cell lines and found that the compound significantly inhibited growth in HeLa and HCT116 cells at low micromolar concentrations .
- Antibacterial Evaluation : Another investigation evaluated its antibacterial activity against E. coli and found promising results that warrant further exploration into its use as an antimicrobial agent .
Q & A
Q. What are effective synthetic routes for 6,7-dimethyl-3H-imidazo[4,5-c]pyridine?
A common approach involves condensation of substituted pyridine precursors with carbonyl-containing reagents. For example, phase-transfer catalysis (solid-liquid) using dimethylformamide (DMF) and p-toluenesulfonic acid as a catalyst can facilitate cyclization. This method is analogous to the synthesis of 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, where 5-bromopyridine-2,3-diamine reacts with benzaldehyde . Commercial availability of the compound as a building block (e.g., Enamine Ltd.) suggests optimized protocols exist for small-scale synthesis, though detailed procedures may require adaptation of similar imidazo-pyridine synthetic workflows .
Q. How can vibrational spectroscopy and DFT calculations be used to characterize this compound?
Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?
Compare experimental UV/IR spectra with DFT-predicted values to identify discrepancies. For instance, UV spectral shifts in glycosylated triazolopyridines were used to confirm ribosylation sites by matching methylated analogs . For structural ambiguities, optimize molecular geometry using B3LYP/6-31G(d,p) and calculate PEDs to validate vibrational assignments .
Q. What pharmacological activities are associated with imidazo[4,5-c]pyridine derivatives?
Derivatives like SSAO (semicarbazide-sensitive amine oxidase) inhibitors exhibit potential in modulating enzymatic activity, as seen in patent data . Structure-activity relationship (SAR) studies on P2X7 antagonists highlight the importance of substituents at positions 5 and 6 for receptor occupancy and solubility . Evaluate 6,7-dimethyl effects on binding affinity using in vitro assays and molecular docking.
Q. How can researchers address instability during synthesis or storage?
Imidazo[4,5-c]pyridines with hydroxyl groups are prone to decomposition under acidic/basic conditions. Stabilization strategies include:
- Protective Groups : Acetylation or benzoylation of reactive sites (e.g., 4,6-dihydroxy derivatives degrade rapidly in 0.01N NaOH but stabilize as acetamide esters) .
- Low-Temperature Storage : Store derivatives at –20°C under inert atmosphere to prevent oxidation, as recommended for similar heterocycles .
Methodological Notes
- Synthetic Optimization : Use phase-transfer catalysis for improved yield in cyclization steps .
- Data Validation : Cross-reference experimental spectra with DFT outputs (e.g., Gaussian 16 software) to resolve ambiguities .
- Biological Testing : Prioritize compounds with methyl substituents for enhanced metabolic stability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
